molecular formula C11H17N2O9P B1214903 ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate CAS No. 53212-98-9

((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B1214903
CAS No.: 53212-98-9
M. Wt: 352.23 g/mol
InChI Key: DCWNIFTUDYKKFN-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine derivative, and a phosphate group

Preparation Methods

The synthesis of ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine derivative and the phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate include other pyrimidine derivatives and tetrahydrofuran-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of a tetrahydrofuran ring, a pyrimidine derivative, and a phosphate group, which confer distinct chemical and biological properties.

Properties

CAS No.

53212-98-9

Molecular Formula

C11H17N2O9P

Molecular Weight

352.23 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H17N2O9P/c1-20-4-6-3-13(11(16)12-10(6)15)9-2-7(14)8(22-9)5-21-23(17,18)19/h3,7-9,14H,2,4-5H2,1H3,(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

DCWNIFTUDYKKFN-DJLDLDEBSA-N

Isomeric SMILES

COCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O

SMILES

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Canonical SMILES

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Synonyms

5-methoxymethyl-2'-deoxyuridine-5'-monophosphate
5-methoxymethyl-2'-deoxyuridine-5'-monophosphate, ammonium salt
MMUdR-MP

Origin of Product

United States

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